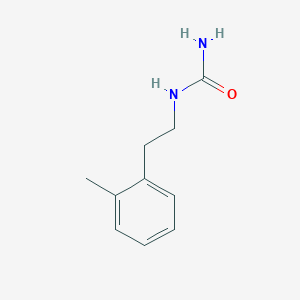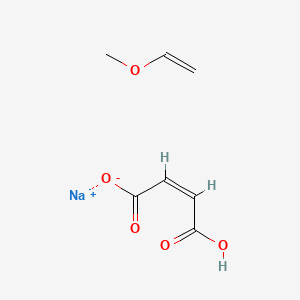
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is a polymeric compound known for its versatile applications in various fields. This compound is formed by the polymerization of 2-butenedioic acid (2Z)- with methoxyethene in the presence of sodium ions. It is commonly used as an inert ingredient in pesticide formulations and has been recognized for its low toxicity and environmental safety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt typically involves the polymerization of 2-butenedioic acid (2Z)- with methoxyethene. The reaction is carried out in the presence of a sodium catalyst, which facilitates the formation of the polymer. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and desired molecular weight of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process ensures consistent quality and molecular weight distribution of the polymer. The final product is then purified and dried to obtain the sodium salt form of the polymer .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can introduce new functional groups into the polymer chain .
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in polymerization processes.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and as a carrier for therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt involves its interaction with molecular targets and pathways. The polymer can form complexes with various molecules, influencing their stability and reactivity. The sodium ions in the polymer play a crucial role in maintaining its structure and facilitating its interactions with other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenedioic acid (2Z)-, polymer with 2-methyl-1-propene and octadecene, sodium salt
- 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid, sodium salt
- 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene, sodium salt
Uniqueness
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is unique due to its specific polymer structure and the presence of sodium ions, which enhance its stability and reactivity. Compared to similar compounds, it offers better performance in certain applications, such as pesticide formulations and industrial coatings .
Eigenschaften
CAS-Nummer |
26300-19-6 |
|---|---|
Molekularformel |
C7H9NaO5 |
Molekulargewicht |
196.13 g/mol |
IUPAC-Name |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene |
InChI |
InChI=1S/C4H4O4.C3H6O.Na/c5-3(6)1-2-4(7)8;1-3-4-2;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;/q;;+1/p-1/b2-1-;; |
InChI-Schlüssel |
XCLFWMFIYAIXEG-UAIGNFCESA-M |
Isomerische SMILES |
COC=C.C(=C\C(=O)[O-])\C(=O)O.[Na+] |
Kanonische SMILES |
COC=C.C(=CC(=O)[O-])C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


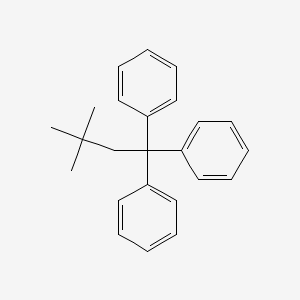
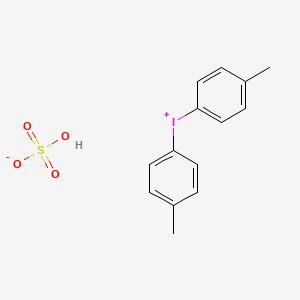
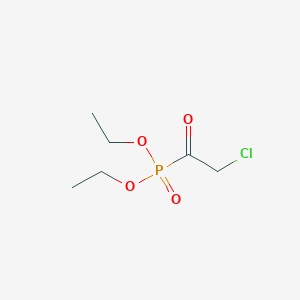
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
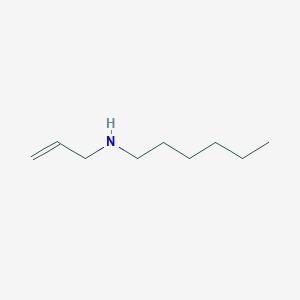
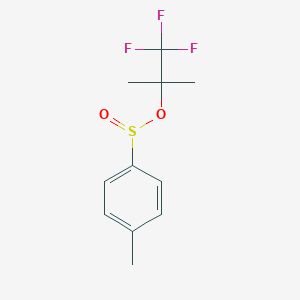
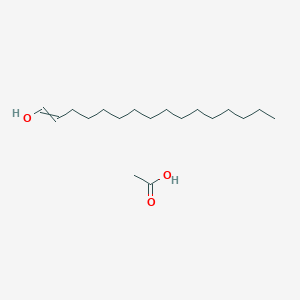
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

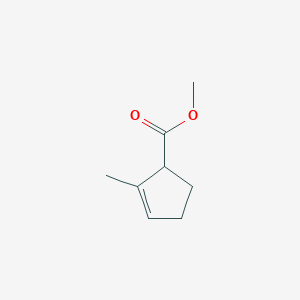
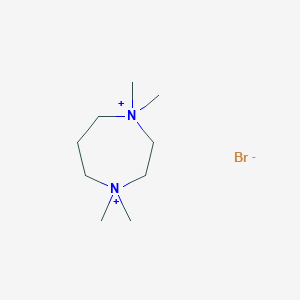
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
